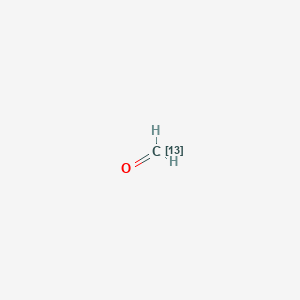

Formaldehyde (13C)

Descripción general

Descripción

Formaldehyde (13C) is a labeled compound where the carbon atom in formaldehyde is replaced with the isotope carbon-13. This isotopic labeling is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, as it allows for the tracking and analysis of the compound in complex biological and chemical systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Formaldehyde (13C) is typically prepared by the oxidation of methanol-13C. The reaction involves the use of a catalyst, such as silver or copper, under controlled temperature and pressure conditions to ensure the selective formation of formaldehyde-13C .

Industrial Production Methods

In an industrial setting, formaldehyde-13C can be produced using a continuous process where methanol-13C is passed over a metal oxide catalyst at high temperatures. The resulting formaldehyde-13C is then dissolved in water or deuterium oxide (D2O) to create the solution .

Análisis De Reacciones Químicas

Hydroxymethylation and Cyclization Reactions

Formaldehyde (13C) reacts rapidly with nucleophilic amino acids and phenolic compounds, forming hydroxymethyl adducts and cyclized products:

-

Cysteine : Forms a stable thiazolidine derivative (13C-labeled 1 ) via Schiff base formation .

-

Tryptophan : Undergoes indole ring hydroxymethylation (21 ) followed by cyclization to 22 under acidic conditions .

-

Resorcinol : Reacts with formaldehyde (13C) to form methylene bridges, observed via 13C-NMR chemical shifts at δ 59.3–67.1 ppm for hydroxymethyl groups .

Table 1: Key 13C-NMR Chemical Shifts in Resorcinol-Formaldehyde Reactions

| Species | δ<sup>13</sup>C (ppm) | δ<sup>1</sup>H (ppm) |

|---|---|---|

| HO-CH<sub>2</sub>-OH | 82.5 | 4.01 |

| HO-CH<sub>2</sub>-OCH<sub>3</sub> | 59.3 | 3.73 |

| Methylene bridges | 64.7–67.1 | 3.77–3.91 |

| Data derived from HSQC and 13C-NMR spectra . |

Crosslinking Reactions in Polymerization

Formaldehyde (13C) facilitates crosslinking in polymer systems, critical for adhesives and resins:

-

Phenol-formaldehyde prepolymers : 13C-NMR reveals methylene ether (-CH<sub>2</sub>-O-CH<sub>2</sub>-) and methylene (-CH<sub>2</sub>-) bridges, with molecular weight distributions analyzed via gel permeation chromatography .

-

Resorcinol-formaldehyde : Over 95% of formaldehyde binds within 1.7 hours, forming methylene linkages (40% yield at 8.3 hours) under alkaline conditions .

Table 2: Kinetics of Resorcinol-Formaldehyde Crosslinking

| Time (h) | % Formaldehyde Bound | % Methylene Linkages |

|---|---|---|

| 1.7 | 95 | 16 |

| 8.3 | 100 | 40 |

| Reaction conditions: 353 K, pH 6.8 . |

Reaction Kinetics and Oligomerization

13C-NMR studies quantify formaldehyde (13C) oligomerization with water and isoprenol:

-

Hydration equilibrium : In aqueous solutions, formaldehyde (13C) exists primarily as methylene glycol (HO-CH<sub>2</sub>-OH), with equilibrium constants K<sub>hyd</sub> = 1.1 × 10³ at 298 K .

-

Isoprenol oligomerization : Rate constants for formaldehyde-isoprenol adduct formation range from 0.02–0.15 h⁻¹ at 282–333 K, pH 0.6–6.8 .

Table 3: Rate Constants for Formaldehyde (13C) Oligomerization

| Temperature (K) | pH | k (h⁻¹) |

|---|---|---|

| 282 | 6.8 | 0.02 |

| 333 | 0.6 | 0.15 |

| Data from 13C-NMR kinetic modeling . |

Isotopic Labeling in Reaction Mechanisms

13C labeling enables tracking of formaldehyde’s role in biological systems:

Aplicaciones Científicas De Investigación

Proteomics and Metabolic Studies

Formaldehyde (13C) as a Chemical Labeling Reagent

- Application : In mass spectrometry (MS) proteomics, formaldehyde (13C) is utilized as a chemical labeling reagent to enable differential isotopic labeling for relative protein quantification.

- Mechanism : The incorporation of 13C into proteins allows for the tracking of metabolic pathways and the quantification of protein expression levels under different conditions.

- Case Study : A study highlighted the effectiveness of using 13C-labeled formaldehyde in combination with isotopomers of formaldehyde/cyanoborohydride, demonstrating its utility in elucidating complex biological systems .

| Application Area | Methodology | Key Findings |

|---|---|---|

| Proteomics | MS with 13C labeling | Enhanced quantification of protein expression levels |

| Metabolic Studies | Pathway tracing | Insights into metabolic fluxes in cellular systems |

Organic Synthesis

Synthesis of Acrolein from Methanol and Ethanol

- Application : Formaldehyde (13C) plays a crucial role in the oxidative coupling of methanol and ethanol to synthesize acrolein, an important precursor in the production of various chemicals.

- Process Description : The reaction involves two steps—oxidation to formaldehyde followed by aldol condensation. The study focused on optimizing catalyst properties to enhance acrolein yield while minimizing carbon dioxide byproducts.

- Case Study : Research demonstrated that specific catalyst properties significantly influenced the selectivity towards acrolein production, emphasizing the importance of formaldehyde as an intermediate .

| Reaction Step | Catalyst Type | Outcome |

|---|---|---|

| Oxidation | FeMoO x | Formation of formaldehyde |

| Aldolization | Various oxides | High acrolein yield with controlled CO2 production |

Environmental Applications

Biodegradation of Formaldehyde

- Application : Formaldehyde (13C) is used to study biodegradation processes in environmental science, particularly in biofilters and biotrickling filters designed for treating formaldehyde emissions.

- Findings : Experiments revealed that the efficiency of formaldehyde elimination was influenced by the type of packing material used in filters. A biotrickling filter with lava rock achieved a maximum elimination capacity significantly higher than other materials tested.

- Case Study : The study indicated that the inlet concentration of methanol affected formaldehyde degradation rates, highlighting the need for optimized operational parameters in environmental treatment systems .

| Filter Type | Packing Material | Max Elimination Capacity (g m^-3 h^-1) |

|---|---|---|

| Biotrickling Filter | Lava Rock | 180 |

| Other Filters | Perlite | Lower efficiency |

Analytical Chemistry

NMR Spectroscopy Studies

- Application : Formaldehyde (13C) is extensively used in nuclear magnetic resonance (NMR) spectroscopy to study reaction kinetics and molecular interactions.

- Key Insights : Research utilizing 13C-NMR has provided valuable data on the kinetics of reactions involving formaldehyde, enhancing understanding of its behavior in various chemical environments.

- Case Study : A kinetic model developed from NMR data elucidated the interactions between formaldehyde, water, and isoprenol, offering insights into reaction mechanisms .

| Study Focus | Analytical Technique | Key Findings |

|---|---|---|

| Reaction Kinetics | 13C-NMR | Detailed understanding of molecular interactions |

Mecanismo De Acción

Formaldehyde-13C exerts its effects primarily through its reactivity as an aldehyde. It can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to crosslinking and stabilization of molecular structures. This property is particularly useful in the preservation of biological samples and the study of protein-DNA interactions .

Comparación Con Compuestos Similares

Similar Compounds

Formaldehyde-D2: A deuterium-labeled formaldehyde where hydrogen atoms are replaced with deuterium.

Formaldehyde-13C,D2: A compound where both carbon-13 and deuterium are incorporated into formaldehyde

Uniqueness

Formaldehyde-13C is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in various research applications. Compared to other labeled formaldehyde compounds, formaldehyde-13C provides distinct advantages in NMR spectroscopy and mass spectrometry due to the unique properties of carbon-13 .

Actividad Biológica

Formaldehyde, specifically the isotopically labeled variant formaldehyde (13C), has garnered attention in various fields of biological research due to its significant biological activity and implications for health. This article reviews the biological activity of formaldehyde (13C), focusing on its synthesis, metabolic pathways, toxicity, and potential carcinogenic effects, supported by relevant case studies and research findings.

Formaldehyde (HCHO) is a simple aldehyde that is widely used in industrial applications and biological research. The stable isotope carbon-13 (13C) is often utilized in studies to trace metabolic pathways and understand the compound's behavior in biological systems. The biological activity of formaldehyde is critical due to its role as a toxicant and potential carcinogen.

Synthesis of 13C-Enriched Compounds

Research has shown that 13C-enriched formaldehyde can be synthesized through various chemical reactions, including the formose reaction involving ammonia and glycolaldehyde. This process leads to the formation of amino acids with distinct isotopic signatures, which can provide insights into early biochemical processes on Earth .

Table 1: Synthesis Conditions for 13C-Enriched Amino Acids

| Reaction Component | Temperature (°C) | Reaction Time (Days) | Resulting Amino Acid |

|---|---|---|---|

| Formaldehyde | 80 | 90 | β-Alanine |

| Glycolaldehyde | 80 | 90 | Glycine |

Toxicity and Carcinogenicity

Formaldehyde has been extensively studied for its toxicological effects. In inhalation studies involving rodents, exposure to varying concentrations of formaldehyde resulted in significant pathological changes, particularly in nasal tissues. A notable finding was that rats exposed to high concentrations developed squamous cell carcinomas, highlighting formaldehyde's potential as a carcinogen .

Case Study: Inhalation Studies on Rodents

- Study Design : Rats were exposed to concentrations of 0, 2, 5.6, and 14.3 ppm formaldehyde.

- Findings :

- Increased incidence of nasal squamous cell carcinomas at higher exposure levels.

- Non-malignant lesions such as rhinitis and epithelial dysplasia were observed across all exposure groups.

This evidence supports the classification of formaldehyde as a human carcinogen based on its ability to induce cancerous changes in laboratory animals.

The mechanisms underlying formaldehyde's biological activity include its ability to form DNA adducts and induce cellular stress responses. Studies utilizing stable isotope labeling have demonstrated that formaldehyde can modify biomolecules through cross-linking reactions, which can disrupt normal cellular functions .

Table 2: Mechanisms of Formaldehyde-Induced Damage

| Mechanism | Description |

|---|---|

| DNA Adduct Formation | Covalent binding to DNA leading to mutations |

| Protein Cross-Linking | Disruption of protein function through cross-linking |

| Cellular Stress Response | Activation of stress response pathways in cells |

Implications for Health

The implications of formaldehyde exposure are significant for occupational health, particularly for workers in industries where formaldehyde is prevalent. Epidemiological studies have linked formaldehyde exposure with increased risks of nasopharyngeal cancer among workers in manufacturing settings .

Propiedades

IUPAC Name |

(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O/c1-2/h1H2/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFSSNUMVMOOMR-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89277-65-6 | |

| Record name | Formaldehyde-13C, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89277-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

31.019 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3228-27-1 | |

| Record name | 3228-27-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.